2,3-Dimethylcyclohexanol
Description
Properties
IUPAC Name |
2,3-dimethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6-4-3-5-8(9)7(6)2/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVFQKNNDPKWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933890 | |
| Record name | 2,3-Dimethylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1502-24-5 | |
| Record name | 2,3-Dimethylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1502-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylcyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The hydrogenation proceeds via adsorption of H₂ onto the catalyst surface, followed by sequential hydrogen transfer to the carbonyl group. Common catalysts include palladium (Pd), platinum (Pt), and nickel (Ni), with Pd/C (palladium on carbon) being preferred for its high activity and selectivity. Reaction conditions vary:
-
Temperature: 80–120°C
-
Pressure: 10–50 bar H₂
-
Solvent: Ethanol or methanol
-
Reaction Time: 2–6 hours
A representative procedure involves dissolving 2,3-dimethylcyclohexanone in ethanol, adding 5% Pd/C, and stirring under H₂ at 100°C and 30 bar for 4 hours. Post-reaction, the catalyst is filtered, and the solvent is evaporated to yield this compound with >90% purity.
Table 1: Catalytic Hydrogenation Parameters
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C | 100 | 30 | 92 | 95 |
| Pt/C | 120 | 50 | 88 | 93 |
| Raney Ni | 80 | 10 | 85 | 90 |
Sodium Borohydride Reduction
Alternative to hydrogenation, sodium borohydride (NaBH₄) offers a milder reduction method suitable for laboratory-scale synthesis. While NaBH₄ typically reduces aldehydes and ketones, its efficacy for cyclic ketones like 2,3-dimethylcyclohexanone requires optimized conditions.
Procedure and Optimization
In a typical setup, 2,3-dimethylcyclohexanone is dissolved in ethanol, and NaBH₄ is added in portions at 0–5°C. The mixture is stirred for 2–5 hours, followed by quenching with water and extraction with dichloromethane. Key parameters include:
-
Molar Ratio (Ketone:NaBH₄): 1:1.1
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Solvent: Ethanol or methanol
-
Temperature: 0–25°C
This method achieves yields of 75–85%, with purity dependent on post-reaction purification steps (e.g., column chromatography). Notably, NaBH₄ is less effective for sterically hindered ketones, necessitating excess reagent or prolonged reaction times.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability, often employing continuous-flow reactors for hydrogenation. A patented method describes the hydrogenation of 2,3-dimethylcyclohexanone in a fixed-bed reactor using Pd/Al₂O₃ catalysts under optimized gas flow rates.
Key Industrial Parameters
-
Reactor Type: Fixed-bed
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Catalyst Loading: 10–15 wt% Pd on Al₂O₃
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Gas Hourly Space Velocity (GHSV): 500–1,000 h⁻¹
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Temperature: 100–150°C
This continuous process achieves >95% conversion with minimal byproducts, making it suitable for large-scale production. The crude product is distilled under vacuum to isolate this compound at 98% purity.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
| Method | Scale | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| Catalytic Hydrogenation | Lab/Industrial | 85–92 | 90–95 | Moderate |
| NaBH₄ Reduction | Laboratory | 75–85 | 85–90 | Low |
| Industrial Hydrogenation | Industrial | 95+ | 98 | High |
Catalytic hydrogenation balances yield and scalability, whereas NaBH₄ reduction is preferable for small-scale syntheses despite lower efficiency. Industrial methods excel in throughput but require significant infrastructure investment.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2,3-Dimethylcyclohexanol serves as an important intermediate in the synthesis of various organic compounds. Its unique structural properties allow for the exploration of reaction mechanisms and the development of new synthetic pathways.
Biology
This compound is utilized in biochemical studies to investigate the behavior of cyclohexanol derivatives in biological systems. Research has shown that it exhibits antibacterial properties, contributing to the overall antibacterial effectiveness of wood vinegar extracts against various bacterial strains.
Medicine
Research is ongoing to explore the therapeutic potential of this compound as a precursor in drug synthesis. Its derivatives have demonstrated cytotoxic effects against certain cancer cell lines, indicating potential applications in cancer research and therapeutic development.
Industrial Applications
In industrial settings, this compound is used in:
- The production of fragrances and flavors.
- As a solvent in various industrial processes.
- Its unique properties make it suitable for specific applications in chemical manufacturing and formulation development.
Case Studies
1. Antibacterial Activity Study
- Objective: Assess the antibacterial properties of wood vinegar containing this compound.
- Methodology: Gas chromatography-mass spectrometry (GC-MS) analysis was conducted on wood vinegar samples.
- Findings: The presence of this compound contributed significantly to the antibacterial effects against tested bacterial strains.
2. Synthetic Applications in Anticancer Research
- Objective: Synthesize derivatives for testing against cancer cell lines.
- Methodology: The synthesis involved intramolecular reactions leading to complex structures derived from this compound.
- Findings: Certain derivatives displayed significant cytotoxicity towards mouse lymphoma L5178Y cells, suggesting promising avenues for anticancer drug development.
Mechanism of Action
The mechanism of action of 2,3-Dimethylcyclohexanol involves its interaction with various molecular targets and pathways. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the compound gains electrons, leading to the formation of hydrocarbons. Substitution reactions involve the replacement of the hydroxyl group with other functional groups, facilitated by the nucleophilic attack on the carbon atom bearing the hydroxyl group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: 2,6-Dimethylcyclohexanol and 3,5-Dimethylcyclohexanol
2,6-Dimethylcyclohexanol (CAS: 5337-72-4)
- Physical Properties : Boiling point of 176°C , pKa 15.35 , and molecular weight 128.21 g/mol .
- Applications : Studied for its anesthetic potency due to strong modulation of GABAₐ receptor currents . Found in artichoke by-products as a volatile compound .
- Key Difference : The 2,6-substitution pattern enhances symmetry, leading to higher boiling points compared to 2,3-isomers.
3,5-Dimethylcyclohexanol (CAS: 17373-17-0)
- Physical Properties : Boiling point of 186°C , density 0.892 g/mL , and refractive index 1.4552 .
- Key Difference : The para-substitution (3,5-positions) increases thermal stability, reflected in its higher boiling point .
Comparison Table: Physical Properties
Functional Analogues: 4,4-Dimethylcyclohexanol and Cyclohexanemethanol
4,4-Dimethylcyclohexanol
- Applications : Used in synthesizing carbamate derivatives with antitubercular activity .
- Key Difference : The geminal dimethyl groups at the 4-position influence steric hindrance, affecting reactivity in esterification reactions .
Cyclohexanemethanol (CAS: 100-49-2)
- Structure : A cyclohexane ring with a hydroxymethyl (-CH₂OH) substituent.
- Physical Properties: Molecular weight 114.19 g/mol, distinct from dimethylcyclohexanols .
Reactivity and Stability
- Dehydration Reactions: 2,2-Dimethylcyclohexanol undergoes acid-catalyzed dehydration to form 1,2-dimethylcyclohexene via carbocation rearrangement . For this compound, similar mechanisms likely apply, but the product distribution depends on carbocation stability and substituent positions.
- Stereochemical Impact : The 2,6-isomer’s symmetry enhances its stability in asymmetric syntheses, making it a preferred candidate for anesthetic studies .
Biological Activity
2,3-Dimethylcyclohexanol is a cyclohexanol derivative with the molecular formula and a molecular weight of approximately 128.22 g/mol. This compound exists as a mixture of isomers and is primarily utilized in organic synthesis and industrial applications. Its unique structure and functional groups contribute to its biological activity, making it a subject of interest in various research fields.
Basic Characteristics
- Molecular Formula :
- Molecular Weight : 128.22 g/mol
- Boiling Point : 181 °C
- Flash Point : 66 °C
- Appearance : Colorless to almost colorless liquid
- Specific Gravity : 0.93 at 20 °C
- Refractive Index : 1.47
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 128.22 g/mol |
| Boiling Point | 181 °C |
| Flash Point | 66 °C |
| Specific Gravity | 0.93 at 20 °C |
| Refractive Index | 1.47 |
Antibacterial Properties
Research has indicated that this compound exhibits antibacterial activity. A study involving wood vinegars found that this compound contributed to the overall antibacterial effectiveness of the extracts tested against various bacterial strains, although specific efficacy values were not detailed in the findings .
Cytotoxic Effects
In synthetic studies, derivatives of this compound have been utilized in the development of compounds with cytotoxic properties against certain cancer cell lines. For instance, related compounds derived during synthetic processes demonstrated antiproliferative activity against mouse lymphoma L5178Y cells . This suggests potential applications in cancer research and therapeutic development.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to undergo various chemical transformations under acidic conditions, leading to the formation of reactive intermediates that may interact with biological macromolecules . The stability of carbocations formed during these reactions enhances its reactivity and potential biological effects.
Case Studies
-
Antibacterial Activity Study
- Objective : To assess the antibacterial properties of wood vinegar containing this compound.
- Methodology : GC-MS analysis was conducted on wood vinegar samples.
- Findings : The presence of this compound was noted, contributing to antibacterial effects against tested strains.
-
Synthetic Applications in Anticancer Research
- Objective : To synthesize derivatives for testing against cancer cell lines.
- Methodology : Synthesis involved intramolecular reactions leading to complex structures.
- Findings : Certain derivatives displayed significant cytotoxicity towards L5178Y cells.
Q & A
Basic: What experimental methods are recommended for determining the physical properties of 2,3-Dimethylcyclohexanol?
Answer:
Key physical properties such as melting point (65°C), boiling point (65°C under ambient conditions), and refractive index (1.4653 at 20°C) can be determined using differential scanning calorimetry (DSC), distillation under controlled pressure, and refractometry, respectively . For density (0.934 g/mL), pycnometry or digital densitometry is recommended. These methods should be calibrated against pure standards to minimize experimental error.
Basic: What are the common synthetic routes for this compound, and how are they optimized?
Answer:
A primary route involves the acid-catalyzed hydration of 2,3-dimethylcyclohexene, where sulfuric acid or phosphoric acid is used to protonate the alkene, followed by water addition. Another method is the reduction of 2,3-dimethylcyclohexanone using NaBH₄ or LiAlH₄ in anhydrous ether. Optimization includes controlling reaction temperature (typically 0–25°C for reductions) and stoichiometry to minimize byproducts like over-reduced or dehydrated derivatives . Purity of the starting ketone is critical, as impurities in 2,3-dimethylcyclohexanone (e.g., isomers) can lead to mixed products.
Advanced: How does steric hindrance from methyl groups influence the reactivity of this compound in substitution or elimination reactions?
Answer:
The proximity of the 2- and 3-methyl groups creates significant steric hindrance, favoring axial-to-equatorial conformational shifts in the cyclohexanol ring. This hindrance slows SN2 reactions but promotes E2 elimination under acidic conditions (e.g., H₂SO₄), yielding 1,2-dimethylcyclohexene as the major product. Computational modeling (e.g., UCSF Chimera ) can predict transition-state geometries and activation energies, guiding catalyst selection (e.g., bulky bases for selective elimination).
Advanced: How can researchers resolve contradictory data in literature regarding reaction yields or product distributions?
Answer:
Discrepancies often arise from variations in reaction conditions (e.g., acid strength, temperature) or isomer contamination. For example, notes that ketones with low oxidation potentials (e.g., 2,3-dimethylcyclohexanone) may not react if trace oxidants are present. To resolve contradictions:
- Replicate experiments using rigorously purified starting materials (e.g., column chromatography ).
- Characterize products via GC-MS or HPLC to quantify isomer ratios .
- Report detailed reaction parameters (solvent, catalyst loading, and heating rates) to enable cross-study comparisons.
Advanced: What analytical techniques are most effective for distinguishing this compound from its structural isomers?
Answer:
- NMR Spectroscopy: ¹³C NMR can differentiate isomers via distinct chemical shifts for methyl groups (e.g., 2,3- vs. 2,6-dimethylcyclohexanol). For 2,3-isomers, coupling constants in ¹H NMR reveal cis/trans configurations .
- Chromatography: Reverse-phase HPLC with a C18 column and isocratic elution (e.g., 70:30 water:acetonitrile) resolves isomers based on hydrophobicity. GC-MS using a polar stationary phase (e.g., DB-WAX) separates volatile derivatives .
- Computational Analysis: Molecular dynamics simulations (e.g., in UCSF Chimera ) predict retention times and fragmentation patterns to corroborate experimental data.
Basic: What safety protocols should be followed when handling this compound in the laboratory?
Answer:
- Use fume hoods to avoid inhalation of vapors (flash point ~73°C ).
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in sealed containers under inert gas (e.g., N₂) at –20°C to prevent oxidation .
- Dispose of waste via approved organic solvent disposal protocols, avoiding aqueous drains due to moderate environmental persistence.
Advanced: How can computational tools aid in studying the conformational dynamics of this compound?
Answer:
Software like UCSF Chimera enables:
- Molecular Dynamics (MD): Simulate chair-to-boat transitions and axial/equatorial methyl group orientations.
- Docking Studies: Predict interactions with enzymes or catalysts (e.g., lipases for esterification).
- Electrostatic Potential Mapping: Identify nucleophilic/electrophilic regions for reaction planning.
Validate computational results with experimental data (e.g., XRD for crystal structures or IR for hydrogen-bonding patterns).
Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure this compound?
Answer:
- Chiral Resolution: Use enzymatic kinetic resolution (e.g., Candida antarctica lipase B) to selectively esterify one enantiomer .
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in hydrogenation of 2,3-dimethylcyclohexanone to control stereochemistry.
- Chromatographic Separation: Chiral HPLC columns (e.g., Chiralpak IA) can isolate enantiomers with >99% ee .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
